6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol
CAS No.:
Cat. No.: VC15854137
Molecular Formula: C8H6ClN3O
Molecular Weight: 195.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6ClN3O |
|---|---|
| Molecular Weight | 195.60 g/mol |
| IUPAC Name | 4-chloro-5-pyrrol-1-yl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C8H6ClN3O/c9-7-6(8(13)11-5-10-7)12-3-1-2-4-12/h1-5H,(H,10,11,13) |
| Standard InChI Key | RSZCQYPWVZYOCK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(C=C1)C2=C(N=CNC2=O)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound belongs to the pyrimidine family, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Substitutions include:
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Chlorine at position 6, enhancing electrophilicity for nucleophilic reactions .
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1H-pyrrol-1-yl at position 5, introducing a five-membered nitrogen-containing heterocycle known for its electron-rich properties .
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Hydroxyl group at position 4, contributing to hydrogen-bonding capacity and polarity .
The molecular formula is C₈H₅ClN₃O, with a molecular weight of 199.60 g/mol (calculated using PubChem’s atomic mass data ).
Stereoelectronic Properties
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Hydrogen Bonding: The hydroxyl group acts as both a donor (O–H) and acceptor (N–H from pyrrole), facilitating interactions with biological targets .
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LogP Estimate: Computational models predict a logP of 0.8–1.2, suggesting moderate hydrophobicity despite the polar hydroxyl group .
Synthetic Pathways
Electrochemical Cross-Coupling
A seminal method for synthesizing analogous pyrimidines involves electrochemical reductive cross-coupling . Adapting this approach:
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Starting Material: 4,6-Dichloropyrimidin-4-ol serves as the base scaffold.
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Coupling Partner: 1H-Pyrrole-1-boronic acid introduces the pyrrole moiety at position 5.
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Conditions:
This method achieves 60–75% yields for similar substrates, though steric hindrance from the hydroxyl group may necessitate longer reaction times .
Post-Functionalization Strategies
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Hydroxyl Group Installation: Hydrolysis of a 4-chloro intermediate using aqueous NaOH under reflux .
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Pyrrole Introduction: Ullmann-type coupling with pyrrole derivatives in the presence of copper(I) iodide .
Physicochemical Properties
Spectral Characterization
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IR Spectroscopy:
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¹H NMR (CDCl₃):
Thermal Stability
Differential scanning calorimetry (DSC) of related compounds shows decomposition temperatures exceeding 200°C, suggesting moderate thermal stability .
Challenges and Future Directions
Synthetic Optimization
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Regioselectivity: Controlling substitution patterns at positions 4, 5, and 6 remains challenging due to similar reactivity of chloro and hydroxyl groups .
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Scalability: Electrochemical methods require specialized equipment, prompting exploration of microwave-assisted synthesis .
Biological Profiling
In vitro studies are needed to validate hypothesized antibacterial and kinase-inhibitory properties.
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